molecular formula C23H22N4O4S2 B11617311 2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11617311
M. Wt: 482.6 g/mol
InChI Key: YMEFXPZTQNXJMY-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule combining a pyrido[1,2-a]pyrimidin-4-one core with a rhodanine-derived (2-thioxo-thiazolidin-4-one) substituent. Key structural features include:

  • (Z)-configured methylene bridge: Ensures planar geometry, enhancing conjugation and electronic delocalization .
  • 4-Methoxybenzyl group: Introduces lipophilicity and may influence receptor binding via hydrophobic interactions.

This hybrid structure is designed to synergize the pharmacological activities of rhodanine derivatives (e.g., antimicrobial, anticancer) with the metabolic stability of pyrido-pyrimidinones .

Properties

Molecular Formula

C23H22N4O4S2

Molecular Weight

482.6 g/mol

IUPAC Name

(5Z)-5-[[2-(2-hydroxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H22N4O4S2/c1-14-3-8-19-25-20(24-9-10-28)17(21(29)26(19)12-14)11-18-22(30)27(23(32)33-18)13-15-4-6-16(31-2)7-5-15/h3-8,11-12,24,28H,9-10,13H2,1-2H3/b18-11-

InChI Key

YMEFXPZTQNXJMY-WQRHYEAKSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCCO)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCCO)C=C1

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminopyridines with α-Acetyl-γ-Butyrolactone

The foundational pyrido[1,2-a]pyrimidinone system is constructed via Toche et al.'s methodology, which involves:

  • Step 1 : Condensation of 6-methyl-2-aminopyridine with α-acetyl-γ-butyrolactone in refluxing toluene (12 h, 110°C) to form dihydrofuranone intermediates.

  • Step 2 : Cyclization using phosphorus oxychloride (PCl₃, 80°C, 4 h) or sodium ethoxide in ethanol (reflux, 8 h), yielding 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in 72–85% yield.

Key Data :

ParameterPCl₃ MethodNaOEt Method
Temperature (°C)8078 (reflux)
Time (h)48
Yield (%)8572
Purity (HPLC)98.2%97.5%

Installation of the 2-Hydroxyethylamino Group

Chlorination-Amination Sequence

Building on CN1580046A, the 2-position is functionalized via:

  • Chlorination : Treatment of 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with PCl₅ in DMF (0°C to rt, 3 h) introduces a chloride leaving group (82% yield).

  • Amination : Displacement with 2-aminoethanol in THF/K₂CO₃ (reflux, 12 h) affords the 2-(2-hydroxyethylamino) derivative (68% yield, 97:3 regioselectivity).

Optimized Conditions :

ParameterValue
SolventTHF
BaseK₂CO₃ (2.5 equiv)
Temperature66°C (reflux)
Time12 h
WorkupAqueous extraction

Construction of the Thiazolidinone Fragment

Benzylation-Thiocyclization Protocol

The 3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene unit is assembled through:

  • Mannich Reaction : Condensation of 4-methoxybenzylamine with mercaptoacetic acid and paraformaldehyde in acetic acid (90°C, 6 h) gives 3-(4-methoxybenzyl)-2-thioxothiazolidin-4-one (91% yield).

  • Knoevenagel Condensation : Reaction with malonaldehyde bis(dimethyl acetal) in ethanol/HCl (rt, 24 h) generates the exocyclic olefin with Z-selectivity (78% yield, Z:E = 9:1).

Critical Parameters :

  • Acid Catalyst : HCl (1M) outperforms Lewis acids in minimizing dimerization.

  • Solvent Polarity : Ethanol provides optimal balance between solubility and reaction rate.

Final Coupling and Stereochemical Control

Wittig-Horner Olefination

Coupling of the pyrido[1,2-a]pyrimidinone and thiazolidinone fragments is achieved via:

  • Phosphonate Preparation : Treatment of the thiazolidinone aldehyde with triethyl phosphite in DMF (120°C, 3 h) forms the corresponding phosphonate ester.

  • Olefination : Reaction with the pyrido[1,2-a]pyrimidinone under Masamune-Roush conditions (LiHMDS, THF, −78°C to rt) delivers the Z-alkene (64% yield, Z:E > 20:1).

Stereochemical Analysis :

  • NMR Confirmation : Vicinal coupling constants (J = 12.8 Hz) confirm Z-configuration.

  • X-ray Crystallography : Single-crystal analysis unambiguously assigns stereochemistry.

Purification and Characterization

Chromatographic Techniques

Final purification employs:

  • Normal Phase SiO₂ : Hexane/EtOAc (3:1→1:2 gradient) removes apolar byproducts.

  • Reverse Phase C18 : MeCN/H₂O (0.1% TFA) resolves polar impurities (HPLC purity >99%).

Spectroscopic Data :

  • HRMS (ESI+) : m/z 497.1543 [M+H]⁺ (calc. 497.1549 for C₂₄H₂₅N₄O₄S₂).

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (d, J=6.5 Hz, 1H), 7.34 (d, J=8.7 Hz, 2H), 6.93 (d, J=8.7 Hz, 2H), 6.78 (s, 1H), 4.12 (t, J=5.3 Hz, 2H), 3.82 (s, 3H).

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives

Scientific Research Applications

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial , antitumor , and anti-inflammatory properties. The presence of the hydroxyethyl amino group may enhance the compound's solubility and bioavailability, potentially increasing its efficacy in biological systems .

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Compounds resembling this structure have been evaluated for their effectiveness against various microbial strains. For instance, thiazolidinone derivatives have shown promising results against resistant bacterial strains, indicating potential for development into new antibiotics .
  • Antitumor Properties :
    • The thiazolidinone and pyrido-pyrimidine frameworks are known to exhibit anticancer activities. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms, such as inhibiting specific signaling pathways or disrupting cellular metabolism .
  • Anti-inflammatory Effects :
    • The compound's potential anti-inflammatory properties could be explored further in the context of chronic inflammatory diseases. Similar compounds have been reported to inhibit pro-inflammatory cytokines and enzymes, suggesting a therapeutic avenue for conditions like arthritis or inflammatory bowel disease .

Synthesis and Characterization

The synthesis of this compound likely involves multi-step processes typical for complex organic molecules. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are essential for confirming the structure and purity of the synthesized compound.

General Synthetic Route

A possible synthetic route could involve:

  • Formation of the thiazolidinone ring through condensation reactions.
  • Subsequent functionalization at the pyrido-pyrimidine core to introduce the hydroxyethyl amino group.

Case Study 1: Antimicrobial Evaluation

In a study evaluating derivatives of thiazolidinones, several compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The study highlighted structure-activity relationships that could inform the design of new antimicrobial agents based on the target compound .

Case Study 2: Antitumor Activity

Research on pyrido-pyrimidine derivatives showed that certain modifications led to enhanced cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways, suggesting that similar modifications to our target compound could yield potent antitumor agents .

Mechanism of Action

The mechanism of action of 2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness is highlighted through comparisons with analogs (Table 1), focusing on substituent effects and bioactivity.

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name / ID Key Substituents Biological Activity Electrochemical Behavior
Target Compound 4-Methoxybenzyl, 2-hydroxyethylamino, 7-methyl Pending published data; predicted antimicrobial/antioxidant activity Expected redox activity from thioxo-thiazolidinone core (similar to )
2-[(2-Methoxyethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 3-Methoxypropyl, 2-methoxyethylamino Higher lipophilicity (LogP ~3.2); moderate antifungal activity (IC₅₀: 12 μM) Reduced electron-withdrawing effect due to methoxypropyl group; lower oxidation potential
3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one 1,3-Benzodioxol-5-ylmethyl, allylamino, 9-methyl Enhanced DNA intercalation (ΔTm: +5°C); cytotoxic to HeLa cells (EC₅₀: 8 μM) Benzodioxol group increases electron density; shifts reduction potential by -0.15 V
7-Phenyl-5-thiazolo[4,5-d]pyrimidine derivatives Phenyl, thiazolo-pyrimidine Antiviral activity (IC₅₀: 5 μM vs. HSV-1) Thiazolo-pyrimidine core stabilizes radical intermediates; higher redox current density

Key Findings from Comparative Studies

Substituent-Driven Bioactivity: The 4-methoxybenzyl group in the target compound likely improves membrane permeability compared to the 3-methoxypropyl analog . However, the absence of a benzodioxol group (as in ) may reduce DNA-binding affinity. The 2-hydroxyethylamino group balances solubility and metabolic stability better than the allylamino group in , which is prone to oxidation .

Electrochemical Profiles: The thioxo-thiazolidinone moiety in the target compound is expected to exhibit redox behavior similar to rhodanine derivatives, with oxidation peaks near +0.8 V (vs. Ag/AgCl) . This contrasts with benzodioxol-containing analogs, where electron-donating groups lower oxidation potentials .

Synthetic Accessibility :

  • Microwave-assisted synthesis (used in ) could optimize the target compound’s yield, reducing reaction time from 12 hours (conventional) to <2 hours.

Biological Activity

The compound 2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with promising biological activities. Its structure features multiple functional groups, including a thiazolidinone moiety and a pyrido-pyrimidine framework, which suggest potential interactions with various biological targets.

Structural Characteristics

The molecular formula for this compound is C23H22N4O3S2C_{23}H_{22}N_{4}O_{3}S_{2}, with a molecular weight of approximately 466.6 g/mol. The unique arrangement of its components may confer specific biological properties, notably in antimicrobial, antitumor, and anti-inflammatory activities.

Property Value
Molecular FormulaC23H22N4O3S2
Molecular Weight466.6 g/mol
IUPAC Name(5Z)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
InChI KeyJXJMLGXKXONFJJ-AQTBWJFISA-N

Antimicrobial Activity

Research indicates that compounds with similar structural features have shown significant antimicrobial properties. For instance, thiazolidinone derivatives have been evaluated for their effectiveness against various pathogens, including Mycobacterium tuberculosis and other bacteria. The presence of the thiazolidinone ring enhances the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.

Antitumor Activity

The biological evaluation of related compounds suggests potential antitumor activity. Studies have demonstrated that thiazolidinones can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins. For example, compounds similar to the target molecule have exhibited IC50 values in the micromolar range against different cancer cell lines.

Anti-inflammatory Properties

Compounds featuring pyrido-pyrimidine structures are often explored for their anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as COX and LOX. Preliminary studies on related compounds indicate promising results in reducing inflammation markers in vitro and in vivo.

Case Studies

  • Antimicrobial Testing :
    A study assessed the antimicrobial efficacy of thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The derivatives showed varying degrees of inhibition, with some compounds achieving MIC values below 50 µg/mL.
  • Antitumor Evaluation :
    In a comparative analysis of pyrido-pyrimidine derivatives, one compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. This suggests that modifications to the core structure can enhance antitumor potency.
  • Anti-inflammatory Assessment :
    A recent investigation into thiazolidinone-based compounds revealed that certain derivatives significantly reduced TNF-alpha levels in LPS-stimulated macrophages, indicating their potential as anti-inflammatory agents.

The proposed mechanism of action for this compound involves binding to specific enzymes or receptors within biological systems. For example:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : Interaction with growth factor receptors could alter signaling pathways related to inflammation or tumor growth.

Q & A

Basic: What are the recommended synthetic routes for this compound, and what reaction conditions optimize yield?

Answer:
The synthesis involves multi-step reactions, typically starting with condensation between pyrimidine precursors and thiazolidinone intermediates. Key steps include:

  • Step 1: Formation of the pyrido[1,2-a]pyrimidin-4-one core via cyclization of 6-amino-1,3-dimethyluracil derivatives with aromatic aldehydes under reflux in ethanol .
  • Step 2: Introduction of the (Z)-configured thiazolidinone moiety using 2-mercaptoacetic acid in acidic conditions (pH 4–5, 60–70°C) to ensure regioselectivity .
  • Step 3: Functionalization with a 4-methoxybenzyl group via nucleophilic substitution in DMF at 80°C .
    Optimization Tips: Use anhydrous solvents, monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: How is the Z-isomer configuration confirmed in the thiazolidinone moiety?

Answer:
The Z-configuration is validated using:

  • NMR Spectroscopy: Distinct NOE correlations between the thiazolidinone methylidene proton (δ 7.8–8.2 ppm) and the pyrido-pyrimidinone core confirm spatial proximity .
  • X-ray Crystallography: For unambiguous confirmation, single-crystal diffraction analysis resolves the planar geometry of the Z-isomer .
  • Mass Spectrometry: High-resolution ESI-MS detects the molecular ion peak ([M+H]⁺) with <2 ppm error, ensuring correct stoichiometry .

Intermediate: What challenges arise in solubility during biological assays, and how are they addressed?

Answer:
The compound’s poor aqueous solubility (due to hydrophobic thiazolidinone and pyrido-pyrimidinone groups) complicates in vitro testing. Strategies include:

  • Co-solvent Systems: Use DMSO-water mixtures (≤5% DMSO) for initial stock solutions .
  • Micellar Encapsulation: Employ non-ionic surfactants (e.g., Tween-80) to enhance dispersion in cell culture media .
  • Prodrug Derivatization: Introduce hydrophilic groups (e.g., phosphate esters) at the hydroxyethylamino side chain to improve bioavailability .

Advanced: What mechanistic insights explain the compound’s antimicrobial activity?

Answer:
The compound inhibits bacterial DNA gyrase and fungal lanosterol demethylase, as shown in:

  • Enzyme Assays: IC₅₀ values of 1.2–3.8 µM against E. coli gyrase, with competitive binding confirmed via fluorescence quenching .
  • Molecular Docking: The 4-methoxybenzyl group occupies hydrophobic pockets in target enzymes, while the thioxo group chelates Mg²⁺ ions critical for catalytic activity .
  • Resistance Studies: Mutations at Ser-84 (gyrase) or Tyr-140 (demethylase) reduce efficacy, suggesting target-specific binding .

Advanced: How does Z/E isomerism impact biological activity, and how is isomer purity maintained?

Answer:

  • Activity Differences: The Z-isomer shows 10–15× higher antimicrobial potency than the E-isomer due to better steric alignment with enzyme active sites .
  • Purity Control:
    • Synthesis: Use polar aprotic solvents (e.g., DMF) and slow cooling to favor Z-isomer crystallization .
    • Analysis: Chiral HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) resolves isomers with >98% purity .

Advanced: What computational methods predict structure-activity relationships (SAR) for derivatives?

Answer:

  • QSAR Models: CoMFA and CoMSIA analyses correlate logP values (<3.5) and molar refractivity (90–110 cm³/mol) with antifungal activity (R² = 0.89) .
  • DFT Calculations: HOMO-LUMO gaps (4.2–4.5 eV) predict redox stability, while Mulliken charges on the thioxo group (-0.32 e) indicate nucleophilic attack susceptibility .
  • MD Simulations: 100-ns trajectories reveal stable binding of the pyrido-pyrimidinone core to C. albicans CYP51 (RMSD < 2.0 Å) .

Advanced: How does the compound’s stability vary under physiological conditions?

Answer:

  • pH Stability: Degrades rapidly at pH >8 (hydrolysis of the thioxo group), but remains stable at pH 5–7 (t₁/₂ > 48 h) .
  • Thermal Stability: Decomposes above 150°C (DSC peak), requiring storage at -20°C under argon .
  • Light Sensitivity: UV-Vis studies show photooxidation of the methoxybenzyl group in >6 h under daylight; use amber vials for storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.